6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
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Overview
Description
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted benzaldehydes with hydrazine derivatives, followed by cyclization and halogenation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction can produce phthalazinone alcohols.
Scientific Research Applications
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one involves its interaction with molecular targets, such as enzymes or receptors. The halogen substitutions enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-4-(4-chlorophenyl)phthalazin-1-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(4-Chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one: Lacks the 6,7-dichloro substitutions, affecting its overall stability and biological activity.
Uniqueness
6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one is unique due to its combination of halogen substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6,7-dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl3F3N2O/c22-13-5-1-11(2-6-13)19-15-9-17(23)18(24)10-16(15)20(30)29(28-19)14-7-3-12(4-8-14)21(25,26)27/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMQFBVBRFHDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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